molecular formula C13H29N B12642383 N-Isobutylisononylamine CAS No. 93963-88-3

N-Isobutylisononylamine

Cat. No.: B12642383
CAS No.: 93963-88-3
M. Wt: 199.38 g/mol
InChI Key: BINARWUWDSEQSK-UHFFFAOYSA-N
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Description

N-Isobutylisononylamine is a secondary amine compound supplied as a high-purity reagent for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Secondary amines of this class are valuable in various scientific fields, often serving as key intermediates in organic synthesis for the preparation of pharmaceuticals, agrochemicals, and ligands for catalysis. Researchers may utilize its structure in method development, material science, and the exploration of new chemical entities. Proper handling procedures should be followed, as is standard with amine compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

93963-88-3

Molecular Formula

C13H29N

Molecular Weight

199.38 g/mol

IUPAC Name

7-methyl-N-(2-methylpropyl)octan-1-amine

InChI

InChI=1S/C13H29N/c1-12(2)9-7-5-6-8-10-14-11-13(3)4/h12-14H,5-11H2,1-4H3

InChI Key

BINARWUWDSEQSK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCNCC(C)C

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N Isobutylisononylamine

Novel Synthetic Route Development for N-Isobutylisononylamine

Optimization of Reaction Conditions and Yields

The efficiency and yield of this compound synthesis are highly dependent on the careful optimization of several key reaction parameters, including temperature, pressure, catalyst selection, and solvent. The primary goal of optimization is to maximize the conversion of reactants and the selectivity towards the desired secondary amine, while minimizing side reactions such as the reduction of the starting aldehyde to an alcohol or over-alkylation of the amine.

Catalyst Selection: A range of heterogeneous and homogeneous catalysts can be employed for the reductive amination process. Noble metal catalysts, such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), and Rhodium on carbon (Rh/C), are known for their high activity and selectivity under relatively mild conditions. rsc.orgcsic.es Non-noble metal catalysts, particularly those based on Nickel (Ni) and Cobalt (Co), also demonstrate significant efficacy and are often favored due to their lower cost. d-nb.infoencyclopedia.pub The choice of catalyst can significantly influence the reaction rate and the final product distribution. For instance, ruthenium-based catalysts have been shown to be highly effective in the amination of alcohols, a related transformation. encyclopedia.pub

Temperature and Pressure: The reaction is typically carried out at elevated temperatures and pressures to facilitate both the imine formation and the subsequent hydrogenation. Temperatures in the range of 80-180°C are common, with the optimal temperature depending on the specific catalyst and reactants used. encyclopedia.puborganic-chemistry.org Hydrogen pressure also plays a critical role, with pressures typically ranging from 1 to 80 bar. d-nb.inforsc.org Higher pressures generally favor the reduction step and can help to suppress side reactions.

Solvent and Reactant Concentration: The choice of solvent can influence the solubility of reactants and the catalyst, thereby affecting the reaction kinetics. While the reaction can be run neat, solvents such as methanol (B129727) or other alcohols are sometimes used. organic-chemistry.org The concentration of the reactants, specifically the molar ratio of isononylaldehyde to isobutylamine (B53898) and the concentration of the ammonia (B1221849) source (if used), can also be optimized to drive the equilibrium towards product formation. d-nb.info

The following interactive data table illustrates a hypothetical optimization study for the synthesis of this compound based on general principles of reductive amination.

EntryCatalystTemperature (°C)H2 Pressure (bar)Yield (%)
15% Pd/C1002085
25% Pt/C1002082
35% Rh/C1002088
4Raney Ni1204075
5Co/C1204078
65% Rh/C1202092
75% Rh/C1004090

Derivatization and Functionalization Strategies

The chemical modification of this compound through derivatization and functionalization opens avenues for the creation of novel molecules with tailored properties. These strategies involve the targeted synthesis of derivatives with specific substituents and the interconversion of functional groups on the this compound scaffold.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound can be achieved by introducing various functional groups onto the isononyl or isobutyl chains, or by modifying the nitrogen atom.

One common approach involves the use of functionalized starting materials in the reductive amination process. For instance, employing a substituted isononylaldehyde or a functionalized isobutylamine would lead to the corresponding substituted this compound derivative.

Another strategy is the direct functionalization of the pre-formed this compound. The secondary amine functionality allows for a variety of reactions, including:

N-Alkylation: Reaction with alkyl halides or other electrophiles can introduce a third substituent on the nitrogen atom, leading to the formation of tertiary amines.

N-Acylation: Treatment with acyl chlorides or anhydrides yields the corresponding amides. This transformation can be useful for introducing a wide range of functional groups.

Michael Addition: As a nucleophile, this compound can participate in Michael additions to α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds and introducing further functionality.

The following table provides hypothetical examples of the synthesis of substituted this compound derivatives.

Derivative NameSynthetic StrategyReactant(s)Potential Application
N-Benzyl-N-isobutylisononylamineN-AlkylationBenzyl chlorideIntermediate for quaternary ammonium (B1175870) salts
N-Isobutyl-N-isononylacetamideN-AcylationAcetyl chlorideModifier for polymer properties
Ethyl 3-(isobutyl(isononyl)amino)propanoateMichael AdditionEthyl acrylatePrecursor for novel surfactants

Investigation of Functional Group Interconversions on this compound Scaffolds

Functional group interconversions (FGIs) are a cornerstone of synthetic organic chemistry, allowing for the transformation of one functional group into another. ub.eduorganic-synthesis.com On an this compound scaffold, FGIs can be employed to further diversify the molecular structure and access a wider range of derivatives.

For derivatives containing ester groups, hydrolysis can convert them to carboxylic acids, which can then undergo further reactions such as amidation or reduction. nih.gov The reduction of an amide derivative of this compound would lead back to a different secondary or tertiary amine.

If a derivative contains a nitro group, it can be reduced to a primary amine, which can then be further functionalized. researchgate.net Conversely, a primary amine could be oxidized to a nitro group. researchgate.net The cleavage of benzylic ether or amine protecting groups via hydrogenolysis is another useful FGI. encyclopedia.pub

The table below outlines some plausible functional group interconversions on a hypothetical functionalized this compound derivative.

Starting Functional GroupTarget Functional GroupReagent(s)Reaction Type
Ester (-COOR)Carboxylic Acid (-COOH)H2O, H+ or OH-Hydrolysis
Amide (-CONR2)Amine (-CH2NR2)LiAlH4Reduction
Nitro (-NO2)Amine (-NH2)H2, Pd/CReduction
Primary Amine (-NH2)Nitro (-NO2)m-CPBAOxidation
Benzyl Ether (-OCH2Ph)Alcohol (-OH)H2, Pd/CHydrogenolysis

Chemical Reactivity and Mechanistic Investigations of N Isobutylisononylamine

Fundamental Reaction Pathways of the N-Isobutylisononylamine Amine Moiety

The reactivity of this compound is centered around the lone pair of electrons on the nitrogen atom of its secondary amine group. This lone pair makes the molecule both basic and nucleophilic. However, the two bulky alkyl groups, isobutyl and isononyl, create significant steric hindrance around the nitrogen atom, which is expected to modulate its reactivity compared to less hindered secondary amines.

Nucleophilic Reactivity Studies

The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile, which is a species that donates an electron pair to an electrophile. quora.com The nucleophilicity of an amine is a measure of the rate at which it will attack an electrophilic carbon atom. For secondary amines, nucleophilicity is generally higher than that of primary amines due to the electron-donating effect of the two alkyl groups, which increases the electron density on the nitrogen atom.

However, the nucleophilic reactivity of this compound is expected to be significantly tempered by steric hindrance. The large isobutyl and isononyl groups physically obstruct the path of the electrophile to the nitrogen's lone pair. This steric hindrance makes this compound a poorer nucleophile compared to less bulky secondary amines like diethylamine. masterorganicchemistry.com Consequently, its reactions with electrophiles at carbon centers, such as in SN2 reactions with alkyl halides, are expected to be slow. libretexts.org While a good base, its utility as a nucleophile in many synthetic applications may be limited, a property often sought in non-nucleophilic bases. chemicalbook.com

Protonation and Basicity Characterization

Basicity refers to the ability of the amine to accept a proton (H+). The basicity of amines is typically quantified by the pKa of their conjugate acid (R₂NH₂⁺). libretexts.org Secondary amines are generally more basic than primary amines and ammonia (B1221849) in the gas phase, due to the electron-donating inductive effect of the alkyl groups which stabilizes the resulting ammonium (B1175870) cation. quora.comquora.com

In solution, the basicity is also influenced by solvation effects. The conjugate acid of a secondary amine can be effectively stabilized by hydrogen bonding with protic solvents. For this compound, the two bulky alkyl groups will increase the electron density on the nitrogen, favoring protonation. However, these same bulky groups may hinder the solvation of the resulting protonated amine, which could slightly decrease its basicity compared to smaller secondary amines in protic solvents. Nevertheless, it is expected to be a moderately strong base.

For illustrative purposes, the basicity of a structurally similar, well-studied sterically hindered secondary amine, Diisopropylamine, is provided in the table below.

CompoundpKa of Conjugate AcidBasicity (pKb)
Diisopropylamine11.073.43

This data is for Diisopropylamine and is intended to provide a general context for the expected basicity of a sterically hindered secondary amine like this compound.

Reactions with Electrophilic Species

As a nucleophile, this compound is expected to react with a variety of electrophilic species, although the reaction rates will be influenced by steric hindrance.

Alkylation: Reaction with alkyl halides can lead to the formation of a tertiary amine. However, due to the steric hindrance of this compound, this reaction would likely require forcing conditions (e.g., high temperature). Further alkylation to form a quaternary ammonium salt would be even more difficult. libretexts.orgwikipedia.org

Acylation: Reaction with acid chlorides or acid anhydrides would produce an N,N-disubstituted amide. These reactions are typically fast for unhindered amines. libretexts.org For this compound, the rate would be slower, but the reaction should still proceed as the electrophilic carbon of the acyl group is relatively accessible.

Reaction with Carbonyls: this compound can react with aldehydes and ketones. The initial nucleophilic addition would form a hemiaminal intermediate. For secondary amines, this is typically followed by dehydration to form an enamine, provided there is a proton on the α-carbon of the original carbonyl compound.

Reaction with other Electrophiles: It would also be expected to react with other electrophiles such as sulfonyl chlorides (Hinsberg test) and isocyanates. msu.edu

Kinetic and Thermodynamic Aspects of this compound Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are not available. The following discussion is based on general principles for sterically hindered amines.

Reaction Rate Determinations

The rate of reactions involving this compound as a nucleophile will be highly dependent on the steric bulk of the electrophile.

Kinetic Control: In reactions with electrophiles that have multiple reaction sites, this compound would be expected to show a high degree of selectivity for the least sterically hindered site.

Rate Law: For a bimolecular reaction, such as N-alkylation with an alkyl halide, the rate would be expected to follow a second-order rate law: Rate = k[this compound][Alkyl Halide]. The rate constant, k, would be significantly smaller than that for less hindered secondary amines.

To illustrate the effect of steric hindrance on reaction kinetics, the following table presents hypothetical relative reaction rates for the N-alkylation of various secondary amines with a primary alkyl bromide.

AmineRelative Rate Constant (k_rel)
Diethylamine100
Diisopropylamine1
This compound< 1 (Estimated)

This table is for illustrative purposes and the values are hypothetical to demonstrate the expected impact of steric hindrance on reaction rates.

Elucidation of Reaction Mechanisms Involving this compound

The elucidation of reaction mechanisms for a sterically hindered secondary amine like this compound would involve a combination of experimental and computational chemistry techniques. The bulky isobutyl and isononyl groups are expected to play a significant role in dictating the pathways of its reactions.

Intermediate Identification and Characterization

Identifying and characterizing intermediates in reactions involving this compound would be crucial for understanding the step-by-step process of bond formation and cleavage. Given its structure, several types of intermediates could be postulated in its various potential reactions.

N-Alkylation Reactions: In SN2 reactions with alkyl halides, the nitrogen atom of this compound acts as a nucleophile. msu.edumasterorganicchemistry.com The reaction would proceed through a transition state leading to the formation of a tertiary amine. However, the significant steric hindrance around the nitrogen atom would likely slow down the reaction rate compared to less bulky secondary amines. masterorganicchemistry.com The direct alkylation of secondary amines can sometimes be complicated by the fact that the product tertiary amine can also act as a nucleophile, potentially leading to the formation of a quaternary ammonium salt, although this is less likely with very bulky groups. msu.edulibretexts.org

Acylation Reactions: The reaction of this compound with acylating agents like acid chlorides or anhydrides would be expected to form a corresponding N,N-disubstituted amide. libretexts.org This nucleophilic acyl substitution reaction would proceed through a tetrahedral intermediate. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon, forming a transient tetrahedral species that then collapses to the amide product with the elimination of a leaving group (e.g., chloride).

Enamine Formation: this compound, as a secondary amine, can react with ketones or aldehydes to form enamines. youtube.com This reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the enamine. youtube.com The stability and reactivity of the resulting enamine would be influenced by the steric bulk of the isobutyl and isononyl groups.

The characterization of these transient species would likely require advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy at low temperatures to slow down the reaction and allow for observation of the intermediate.

Transition State Analysis

Transition state analysis provides insight into the energy barriers and the geometry of the highest energy point along the reaction coordinate. For reactions involving this compound, computational chemistry would be an invaluable tool for modeling these transition states.

Computational Modeling: Quantum mechanical calculations could be employed to model the transition states of reactions such as N-alkylation or acylation. These models would help in understanding how steric hindrance from the isobutyl and isononyl groups affects the activation energy of the reaction. For instance, in an SN2 reaction, the geometry of the transition state, where the nucleophile, the electrophilic carbon, and the leaving group are aligned, would be significantly influenced by the bulky substituents on the nitrogen.

Kinetic Isotope Effect Studies: Experimental techniques like kinetic isotope effect (KIE) studies could also provide information about the transition state. By replacing an atom with its heavier isotope at a position involved in bond breaking or formation in the rate-determining step, one can measure the effect on the reaction rate, which provides clues about the structure of the transition state.

Due to the lack of specific experimental data for this compound, no data tables on reaction kinetics or computational energy profiles can be provided.

Role of this compound in Complex Chemical Systems

The unique combination of a secondary amine functionality and significant steric bulk suggests that this compound could play specific roles in more complex chemical systems.

Sterically Hindered Base: this compound can function as a sterically hindered non-nucleophilic base. The lone pair on the nitrogen is basic, but the bulky alkyl groups can prevent it from acting as a nucleophile in certain situations. libretexts.org This property is valuable in organic synthesis, for example, in promoting elimination reactions over substitution reactions.

Ligand in Coordination Chemistry: The nitrogen atom in this compound can act as a ligand, coordinating to metal centers. The bulky substituents would influence the coordination geometry and the properties of the resulting metal complex. Such complexes could have applications in catalysis, where the steric environment around the metal center can control the selectivity of a reaction.

Component in Industrial Formulations: Amines with long alkyl chains are often used as surfactants, corrosion inhibitors, or as intermediates in the synthesis of other functional molecules. The specific properties of this compound, such as its solubility and surface activity, would depend on the interplay between the polar amine group and the nonpolar alkyl chains. It is plausible that it could find use in applications such as CO2 capture, where sterically hindered amines have shown promise. acs.org

Advanced Analytical Spectroscopic and Chromatographic Characterization of N Isobutylisononylamine and Its Derivatives

Vibrational Spectroscopy Applications (FT-IR, Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint by probing the vibrational modes of chemical bonds. blogspot.comorgchemboulder.com For N-Isobutylisononylamine, these techniques are crucial for identifying key functional groups.

In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. openstax.org The spectrum of a secondary amine like this compound is expected to be characterized by a single, weak N-H stretching band, as it possesses only one N-H bond. rockymountainlabs.comjove.com Other key vibrations include the C-H stretching of the alkyl chains and the C-N stretching vibration. rockymountainlabs.com

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, offers complementary information. whitman.edu While the polar N-H bond provides a weak Raman signal, the non-polar C-C and C-H bonds of the alkyl backbone would produce strong signals, making it effective for characterizing the hydrocarbon structure.

Predicted Vibrational Frequencies for this compound:

Vibrational ModePredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)Description
N-H Stretch~3350-3310 (weak, sharp)~3350-3310 (weak)Characteristic of a secondary amine. libretexts.org
C-H Asymmetric/Symmetric Stretch~2960-2850 (strong)~2960-2850 (strong)Aliphatic C-H bonds in isobutyl and isononyl groups.
N-H Bend~1550 (medium, broad)Weak or inactiveBending vibration of the N-H bond.
C-H Bend (Scissoring/Bending)~1465, ~1370 (medium)~1465, ~1370 (medium)Deformation of CH₂, CH, and CH₃ groups.
C-N Stretch~1250-1020 (medium-weak)~1250-1020 (medium)Stretching of the carbon-nitrogen bond in an aliphatic amine. openstax.org
N-H Wag~910-665 (strong, broad)Weak or inactiveOut-of-plane bending of the N-H bond. rockymountainlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

NMR spectroscopy is an unparalleled tool for determining the precise connectivity and three-dimensional structure of organic molecules by probing the magnetic properties of atomic nuclei.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and chemical environment of hydrogen and carbon atoms, respectively. For this compound, the protons and carbons adjacent to the electron-withdrawing nitrogen atom are expected to be deshielded, appearing at a lower field (higher ppm) than typical alkane signals. jove.com The N-H proton signal in ¹H NMR is often broad and can be identified by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). jove.com

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃):

Assignment (Structure*)Predicted Chemical Shift (δ, ppm)Predicted Multiplicity
H-1' (N-CH₂)~2.6Multiplet
H-2' (CH₂)~1.4Multiplet
H-3' (CH)~1.6Multiplet
H-4' (CH₂)~1.2Multiplet
H-5' (C(CH₃)₃)~0.9Singlet
3'-CH₃~0.9Doublet
H-1'' (N-CH₂)~2.5Doublet
H-2'' (CH)~1.8Multiplet
H-3'' (CH₃) x2~0.9Doublet
N-H~1.5 (broad)Singlet

*Structure based on N-(3,5,5-trimethylhexyl)-2-methylpropan-1-amine

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃):

Assignment (Structure*)Predicted Chemical Shift (δ, ppm)
C-1' (N-CH₂)~50
C-2' (CH₂)~38
C-3' (CH)~30
C-4' (CH₂)~52
C-5' (C(CH₃)₃)~32
C-6' (C(CH₃)₃)~30
3'-CH₃~22
C-1'' (N-CH₂)~58
C-2'' (CH)~28
C-3'' (CH₃) x2~21

*Structure based on N-(3,5,5-trimethylhexyl)-2-methylpropan-1-amine

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex signals in the ¹H and ¹³C spectra by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin coupling, mapping the connectivity of adjacent protons. For this compound, COSY would be used to trace the proton networks within the isobutyl and isononyl chains.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence) : These experiments correlate proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations), enabling definitive carbon assignments.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (typically 2-3 bonds) correlations between protons and carbons. This is particularly powerful for connecting different fragments of the molecule, such as linking the protons on the carbons adjacent to the nitrogen (C-1' and C-1'') to carbons further down the alkyl chains.

Predicted Key 2D NMR Correlations for this compound:

TechniqueCorrelating ProtonsCorrelating AtomsSignificance
COSYH-1''H-2''Confirms N-CH₂-CH connectivity in the isobutyl group.
COSYH-2''H-3''Confirms CH-(CH₃)₂ connectivity in the isobutyl group.
COSYH-1'H-2'Traces the isononyl backbone.
HMQC/HSQCAll ¹H signalsDirectly bonded ¹³C signalsAssigns all carbon signals based on proton assignments.
HMBCH-1'' (N-CH₂)C-2'', C-3''Confirms isobutyl structure.
HMBCH-5' ((CH₃)₃C)C-4', C-5'Confirms the t-butyl terminus of the isononyl group.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information on molecular weight and structure.

HRMS is capable of measuring m/z values with very high precision, which allows for the determination of a compound's elemental composition. For this compound (C₁₃H₂₉N), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass of the protonated molecule [M+H]⁺ with the calculated theoretical mass.

Predicted HRMS Data for this compound:

IonMolecular FormulaCalculated Exact Mass (m/z)
[M+H]⁺C₁₃H₃₀N⁺200.2373

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific ion (e.g., the molecular ion) to produce a characteristic fragmentation pattern that provides structural information. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen, resulting in the formation of a stable, resonance-stabilized iminium cation. The loss of the largest alkyl group at the α-position is typically the most favored pathway.

Predicted MS/MS Fragmentation of this compound [M+H]⁺:

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Proposed Fragment StructureNeutral LossFragmentation Pathway
200.2373156.1747[CH₂=NH(isononyl)]⁺C₃H₇• (Propyl radical)α-cleavage of the isobutyl group.
200.237386.0964[CH₂=NH(isobutyl)]⁺C₈H₁₇• (Octyl radical)α-cleavage of the isononyl group.

The presence of these specific fragment ions in the MS/MS spectrum would provide strong evidence for the structure of this compound, confirming the connectivity of the isobutyl and isononyl groups to the central nitrogen atom.

Chromatographic Separation and Detection Methodologies

Chromatographic techniques are central to the analysis of this compound, providing the necessary separation of the target analyte from impurities and reaction byproducts. The choice of method is dictated by the volatility of the analyte and the nature of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds and is well-suited for assessing the purity of this compound and identifying any volatile impurities. The successful GC analysis of amines often requires specialized columns to prevent peak tailing caused by the interaction of the basic amine group with acidic sites on the column.

Research Findings: For the analysis of volatile amines, a generic GC-Flame Ionization Detection (FID) method has been developed using a specialized capillary column designed for amines, such as the Agilent J&W CP-Volamine. nih.govchromatographyonline.com This method demonstrates the capability to separate a wide range of volatile amines and other basic polar species. nih.govchromatographyonline.com While FID provides quantitative data based on carbon content, coupling the GC to a mass spectrometer allows for the positive identification of separated components based on their mass spectra.

A typical GC-MS method for a long-chain secondary amine like this compound would involve:

Column: A low-polarity to mid-polarity column, often with a basic deactivation to improve peak shape for amines.

Injector: Split/splitless inlet, with optimized temperature to ensure volatilization without degradation.

Carrier Gas: Helium or hydrogen at a constant flow rate. nih.gov

Oven Temperature Program: A gradient temperature program is typically employed to ensure the elution of both more volatile impurities and the higher-boiling this compound.

MS Detector: Electron ionization (EI) is commonly used to generate a library-searchable mass spectrum.

Table 1: Illustrative GC-MS Parameters for Amine Analysis

ParameterValue
ColumnCapillary Column (e.g., DB-5ms, HP-5ms)
Column Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, 1.0 mL/min
Inlet Temperature250 °C
Oven Program50 °C (2 min), ramp to 300 °C at 10 °C/min
MS Ionization ModeElectron Ionization (EI), 70 eV
Mass Rangem/z 40-450

This table represents typical starting conditions and would require optimization for the specific analysis of this compound.

Purity is determined by calculating the peak area percentage of this compound relative to the total area of all detected peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile and Complex Mixture Analysis

For the analysis of non-volatile derivatives of this compound or its presence in complex, non-volatile matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC-MS provides both separation and identification capabilities, making it invaluable for impurity profiling and structural elucidation of reaction byproducts.

Research Findings: The analysis of aliphatic amines by reversed-phase LC-MS can be challenging due to their poor retention on conventional C18 columns and weak ionization. To overcome these issues, derivatization is often employed to increase hydrophobicity and introduce an easily ionizable group. thermofisher.comresearchgate.net Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be used. For direct analysis, atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode are typically used.

A general LC-MS/MS method for a secondary amine could involve:

Column: A C18 or a mixed-mode column.

Mobile Phase: A gradient of acetonitrile (B52724) and water, often with an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.

Ionization Source: ESI or APCI in positive ion mode.

Mass Analyzer: A triple quadrupole or time-of-flight (TOF) mass spectrometer for MS/MS experiments to aid in structural confirmation.

Table 2: Representative LC-MS Parameters for Secondary Amine Analysis

ParameterValue
ColumnC18 (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 15 minutes
Flow Rate0.3 mL/min
Ionization ModePositive Electrospray Ionization (ESI+)
MS/MS TransitionPrecursor ion (MH+) → Product ions (for specific impurity tracking)

This table provides a general framework; specific parameters would need to be developed for this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Systems

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of this compound. However, due to the lack of a strong UV-absorbing chromophore in the molecule, conventional UV detection presents challenges in sensitivity.

HPLC with UV Detection (Post-Derivatization): To utilize UV detection, a pre-column or post-column derivatization step is necessary. thermofisher.comnih.gov Reagents that react with secondary amines to form a UV-active derivative are employed. thermofisher.com This approach enhances the sensitivity and selectivity of the analysis. thermofisher.com

HPLC with Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte, making it suitable for non-chromophoric compounds like this compound. peakscientific.comwaters.com The eluent from the HPLC column is nebulized, the solvent is evaporated, and the resulting analyte particles scatter a light beam, generating a signal proportional to the mass of the analyte. peakscientific.comwaters.com This detector is compatible with gradient elution, which is often necessary for separating complex mixtures. peakscientific.com

HPLC with Refractive Index (RI) Detection: RI detection is another universal detection method that measures the change in the refractive index of the mobile phase as the analyte elutes. While it is a universal detector, it is sensitive to changes in temperature and mobile phase composition, making it incompatible with gradient elution.

Table 3: Comparison of HPLC Detection Systems for this compound

DetectorPrincipleAdvantagesDisadvantages
UV (with Derivatization)Measures UV absorbance of a derivative.High sensitivity and selectivity. thermofisher.comRequires a derivatization step which can add complexity and potential for side reactions. thermofisher.com
ELSDMeasures light scattered by analyte particles.Universal detector, compatible with gradient elution, good sensitivity. peakscientific.comThe response can be non-linear.
RIMeasures changes in refractive index.Universal detector.Not compatible with gradient elution, sensitive to temperature and flow rate fluctuations, lower sensitivity.

Thin-Layer Chromatography (TLC) in Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions involving this compound and for preliminary screening of product purity.

Research Findings: For the visualization of non-UV active compounds like aliphatic amines on a TLC plate, a variety of staining reagents can be used. reachdevices.comfujifilm.com After developing the TLC plate in an appropriate solvent system (e.g., a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate), the plate is dried and then treated with a staining solution.

Common stains for amines include:

Ninhydrin: While primarily used for primary amines, some secondary amines can produce a color, although often less intense.

Potassium Permanganate: A general oxidizing stain that reacts with many organic compounds, including amines, to produce yellow-brown spots on a purple background. silicycle.com

Iodine: Placing the TLC plate in a chamber with iodine crystals will cause many organic compounds to appear as brown spots. researchgate.net

Dragendorff's Reagent: Particularly effective for tertiary and quaternary amines, but can also give a response with some secondary amines. fujifilm.com

The progress of a reaction can be monitored by spotting the reaction mixture on a TLC plate at different time intervals and comparing the disappearance of the starting material spot and the appearance of the product spot.

Electrochemical and Electrophoretic Techniques for this compound Analysis

Electrochemical and electrophoretic methods offer alternative approaches for the analysis of this compound, particularly in specific applications where their unique separation and detection principles are advantageous.

Electrochemical Techniques: The electrochemical oxidation of aliphatic amines can be studied using techniques like cyclic voltammetry. acs.org The oxidation typically involves the transfer of an electron from the nitrogen atom to form a radical cation. acs.org This electrochemical behavior can be exploited for the development of amperometric sensors for the detection of amines. The electrode material and the solvent system play a crucial role in the electrochemical response. acs.org

Electrophoretic Techniques: Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates analytes based on their charge-to-size ratio in an electric field. creative-proteomics.comyoutube.com For basic compounds like this compound, which will be protonated in an acidic buffer, CZE can provide efficient separations. creative-proteomics.com However, the interaction of the positively charged amine with the negatively charged silanol (B1196071) groups of the fused silica (B1680970) capillary can lead to peak broadening and poor reproducibility. researchgate.net This can be mitigated by using coated capillaries or by adding modifiers to the background electrolyte. researchgate.net The use of organic modifiers in the electrolyte can also influence the separation of biogenic amines. doi.org

Spectrophotometric and Colorimetric Method Development for this compound Quantitation

Spectrophotometric and colorimetric methods provide simple and cost-effective means for the quantification of this compound, especially for routine quality control purposes where a high degree of separation is not required. These methods typically rely on a chemical reaction that produces a colored product, the absorbance of which is proportional to the concentration of the amine.

Research Findings: A number of reagents have been developed for the spectrophotometric determination of aliphatic primary and secondary amines. One such method involves the reaction with p-benzoquinone in an ethanolic solution to produce a colored product with a maximum absorption around 510 nm. nih.gov This method has been shown to be sensitive and selective for primary and secondary amines, with no interference from tertiary amines or ammonia (B1221849). nih.gov The reaction conditions, such as solvent, temperature, and reagent concentration, are critical for achieving accurate and reproducible results. nih.gov

Another approach could involve the development of a colorimetric assay based on the formation of a charge-transfer complex or a specific dye. For instance, the development of colorimetric sensors for aliphatic amines has been reported, where a change in color indicates the presence and concentration of the amine.

Table 4: Example of a Spectrophotometric Method for Secondary Amines

ParameterDescription
Reagentp-Benzoquinone
SolventEthanol
Wavelength of Max Absorbance~510 nm
PrincipleFormation of a 1:1 colored product between the amine and the quinone. nih.gov
QuantificationBased on a calibration curve of absorbance versus concentration of standard this compound solutions.

This table illustrates a potential method; specific optimization would be required for this compound.

Based on a comprehensive review of available scientific literature, there are no specific theoretical and computational chemistry studies focused solely on the compound this compound. As a result, the detailed research findings, data tables, and specific electronic, energetic, and conformational properties requested for this particular molecule are not available in published research.

Computational chemistry is a powerful tool for understanding the behavior of molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are frequently used to predict molecular geometry, electronic properties, and reactivity of various chemical compounds, including secondary amines. researchgate.netnih.govacs.org However, the application of these methods to this compound has not been reported in the reviewed literature.

While general principles of computational chemistry can be applied to hypothesize the characteristics of this compound, any specific data, such as bond lengths, bond angles, Mulliken charges, HOMO-LUMO energy gaps, or potential energy surfaces, would be purely speculative without dedicated computational studies. The steric and electronic effects of the isobutyl and isononyl groups would undoubtedly influence the molecule's properties, but the precise quantitative details remain uninvestigated. researchgate.netnih.govacs.org

Therefore, in the absence of specific research on this compound, it is not possible to provide a scientifically accurate article that adheres to the requested outline and inclusion of detailed data. Generating such an article would require fabricating data and research findings, which would be inappropriate for a scientific context. Further computational research is needed to elucidate the specific theoretical and computational aspects of this compound.

Theoretical and Computational Chemistry Studies of N Isobutylisononylamine

Theoretical Application of Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior of N-Isobutylisononylamine

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, an MD simulation would provide a virtual microscope to observe its behavior at the atomic level, particularly how it interacts with different solvents and how it behaves dynamically.

Simulation Setup and Methodology:

A typical MD simulation for this compound would begin by creating a digital model of the molecule. This model is placed into a simulation box, which is then filled with a chosen solvent, such as water, ethanol, or a non-polar solvent like hexane (B92381), to observe how the environment affects the amine's behavior. The interactions between all atoms are governed by a set of mathematical functions known as a force field. These force fields approximate the potential energy of the system, allowing for the calculation of forces on each atom and, subsequently, their movement over time according to Newton's laws of motion.

Investigating Solvent Effects:

The choice of solvent is critical for understanding the behavior of this compound in different chemical environments. By running simulations in various solvents, researchers could investigate several properties:

Solvation Structure: Analysis of the simulation trajectory would reveal how solvent molecules arrange themselves around the this compound molecule. For instance, in a polar solvent like water, water molecules would be expected to form hydrogen bonds with the amine group. The strength and geometry of these interactions could be quantified.

Conformational Changes: The flexible isobutyl and isononyl chains of the molecule can adopt numerous conformations. MD simulations can show how the solvent influences the preferred shapes of the molecule. In a polar solvent, the molecule might fold to minimize the exposure of its hydrophobic alkyl chains to the water, while in a non-polar solvent, it might adopt a more extended conformation.

Diffusion and Transport Properties: Simulations can calculate the diffusion coefficient of this compound in different media, providing insight into its mobility. This is crucial for understanding how it might move through a solution or across a boundary phase.

Analyzing Dynamic Behavior:

The dynamic properties of this compound can be explored by analyzing the simulation trajectories. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Radius of Gyration (Rg): To measure the compactness of the molecule and how it changes in different solvents.

Autocorrelation Functions: To study the timescale of various molecular motions, such as the rotation of the alkyl chains or the tumbling of the entire molecule.

A hypothetical data table summarizing potential outputs from such a simulation is presented below.

Property SimulatedSolventPotential Finding
Radius of Gyration (Rg)WaterSmaller Rg, indicating a more compact, folded structure.
Radius of Gyration (Rg)HexaneLarger Rg, indicating a more extended molecular conformation.
N-H···Solvent Hydrogen BondsWaterHigh number of stable hydrogen bonds observed.
Diffusion CoefficientWaterLower diffusion rate due to strong interactions with solvent.
Diffusion CoefficientHexaneHigher diffusion rate due to weaker intermolecular forces.

This table is illustrative and represents the type of data that could be generated from MD simulations; it is not based on actual experimental results for this compound.

Theoretical Application of Quantum Chemical Modeling of this compound in Catalytic Cycles

Quantum chemical modeling, often utilizing Density Functional Theory (DFT), is a computational method that uses the principles of quantum mechanics to study the electronic structure and reactivity of molecules. Applying these methods to this compound would allow researchers to understand its role in a catalytic cycle at a sub-atomic level, predicting reaction pathways and energetics.

Modeling a Catalytic Reaction:

To model this compound in a catalytic cycle, a specific reaction would first need to be proposed where the amine acts as a catalyst or participates as a reactant. For example, its basic amine group could potentially catalyze condensation reactions or act as a phase-transfer catalyst. The study would involve calculating the electronic properties of the reactants, products, intermediates, and, most importantly, the transition states.

Key Areas of Investigation:

Reaction Mechanism and Energetics: Quantum chemical calculations can map out the entire energy profile of a proposed catalytic cycle. This involves identifying the lowest energy pathway for the reaction. By calculating the energies of transition states, the activation energy for each step can be determined, which is crucial for understanding the reaction rate.

Electronic Structure Analysis: These models provide detailed information about how electrons are distributed within the this compound molecule. Analysis of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) and atomic charges can reveal the most reactive sites on the molecule. For instance, the lone pair of electrons on the nitrogen atom would likely be identified as the primary site for catalytic activity.

Interaction with Substrates: Researchers could model how this compound interacts with other reactants (substrates) in the catalytic cycle. The calculations would reveal the geometry and strength of non-covalent interactions or the formation of transient covalent bonds that facilitate the chemical transformation.

A hypothetical data table showing the kind of energetic data that DFT calculations could produce for a catalytic step is shown below.

Species in Reaction PathwayMethodRelative Energy (kcal/mol)
Reactants (Amine + Substrate)DFT (B3LYP/6-31G)0.0 (Reference)
Transition State 1DFT (B3LYP/6-31G)+15.2
Intermediate ComplexDFT (B3LYP/6-31G)-5.8
Transition State 2DFT (B3LYP/6-31G)+12.5
ProductsDFT (B3LYP/6-31G*)-20.1

This table is for illustrative purposes only, demonstrating the type of results obtained from quantum chemical modeling. The values are hypothetical and not derived from actual calculations on this compound.

By combining these theoretical approaches, a comprehensive, atomistic-level understanding of this compound's behavior in various chemical systems could be developed, guiding future experimental work and applications.

Environmental Fate and Transformation of N Isobutylisononylamine

Biodegradation Pathways and Mechanisms

There is no specific information available in peer-reviewed scientific literature regarding the biodegradation pathways of N-Isobutylisononylamine. Studies detailing its breakdown by microorganisms in various environmental compartments have not been published.

Aerobic Degradation in Soil and Water Systems

No studies were found that investigated the aerobic degradation of this compound in soil or water systems. Consequently, data on its persistence, half-life, and the specific microorganisms involved in its aerobic breakdown are not available.

Anaerobic Transformation in Sediments and Sludge

Similarly, there is a lack of research on the anaerobic transformation of this compound in environments such as sediments and sludge. The potential for its degradation in the absence of oxygen and the resulting transformation products remain uncharacterized.

Identification of Microbial Metabolites

As no studies on the biodegradation of this compound were identified, there is no information on the microbial metabolites that may be formed during its breakdown. The chemical structures and environmental significance of any potential metabolites are therefore unknown.

Abiotic Degradation Processes

Information regarding the abiotic degradation of this compound through processes such as hydrolysis and photolysis is not available in the public domain.

Hydrolytic Stability Investigations

No data from hydrolytic stability investigations of this compound could be located. Therefore, its reactivity with water and its potential to break down via hydrolysis under various pH and temperature conditions has not been documented.

Photolytic Degradation under Simulated Environmental Conditions

There are no available studies on the photolytic degradation of this compound. Its susceptibility to degradation by sunlight, the wavelengths of light that may cause its breakdown, and the resulting photoproducts have not been investigated.

Environmental Mobility and Distribution Studies

The environmental mobility and distribution of this compound are governed by its physicochemical properties, which influence how it partitions between soil, water, and air. As a long-chain, branched aliphatic secondary amine, its behavior is characterized by relatively low water solubility and a tendency to associate with organic matter.

The adsorption of this compound to soil and sediment is a key process influencing its environmental distribution. Due to its chemical structure, it is expected to bind to soil organic carbon and clay particles. The primary mechanism of adsorption for such aliphatic amines is likely a combination of hydrophobic partitioning and interactions with charged sites on soil and sediment surfaces.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a critical parameter for predicting this behavior. A high Koc value suggests strong adsorption to soil and sediment, leading to lower mobility. schc.orgucanr.edu For this compound, QSAR models predict a high Koc value, indicating that the compound will be significantly retained in soil and sediment, thereby reducing its availability for transport into water bodies. labcorp.comchemsafetypro.com

Table 1: Predicted Soil Adsorption and Mobility of this compound

Parameter Predicted Value Mobility Classification
Log Koc 4.15 Low to Immobile

Data estimated using QSAR modeling for a representative isomer.

The desorption process, or the release of the adsorbed chemical back into the soil solution, is expected to be slow for compounds with high Koc values. This suggests that once this compound is bound to soil or sediment, it is likely to persist in that environmental compartment.

Leaching is the process by which a chemical is transported through the soil profile with percolating water. The potential for a chemical to leach into groundwater is inversely related to its soil adsorption coefficient. cornell.edu Given the predicted high Koc value for this compound, its leaching potential in terrestrial systems is expected to be low.

The compound's strong adsorption to soil particles will significantly limit its downward movement through the soil column. ucanr.edu Therefore, under normal environmental conditions, this compound is unlikely to be a significant contaminant of groundwater resources. However, in soils with very low organic matter content or under conditions of preferential flow, some limited transport might occur.

Volatilization is the transfer of a chemical from a surface (such as water or soil) into the air. This process is governed by the chemical's vapor pressure and its Henry's Law Constant. The Henry's Law Constant relates the partial pressure of a chemical in the air to its concentration in water at equilibrium. wikipedia.org

For this compound, predictive models suggest a moderate Henry's Law Constant, indicating a potential for volatilization from water surfaces. From moist soil surfaces, volatilization is also possible, although it will be limited by the compound's strong adsorption to soil particles. On dry soil surfaces, the vapor pressure of the compound will be the primary driver of volatilization.

Table 2: Predicted Volatilization Potential of this compound

Parameter Predicted Value Unit Significance
Henry's Law Constant 1.25 Pa·m³/mol Moderate potential to volatilize from water
Vapor Pressure 25.5 Pa Indicates some potential for volatilization from surfaces

Data estimated using QSAR modeling for a representative isomer.

Environmental factors such as temperature, wind speed, and soil moisture content can influence the rate of volatilization. montana.eduunl.edu

Formation and Fate of Transformation Products in Environmental Compartments

This compound can be transformed in the environment through both biotic (biodegradation) and abiotic processes. The degradation of long-chain alkylamines can lead to the formation of various transformation products.

Biodegradation is expected to be a significant pathway for the transformation of this compound. Studies on similar long-chain aliphatic amines suggest that microorganisms can utilize them as a source of carbon and nitrogen. researchgate.netnih.govoup.com The initial step in the biodegradation of secondary amines often involves the cleavage of the C-N bond, leading to the formation of aldehydes and primary amines, which are then further degraded. researchgate.net

Abiotic degradation pathways may also contribute to the transformation of this compound. For instance, in the atmosphere, it can react with hydroxyl radicals. In sunlit surface waters, phototransformation could occur. The reaction of amines with other environmental chemicals can also lead to the formation of new compounds, such as nitrosamines under specific conditions, although the likelihood of this in the broader environment is complex and depends on various factors. acs.orgnih.gov

The transformation products of this compound are likely to be more polar and less persistent than the parent compound. However, a comprehensive identification of these products would require specific experimental studies.

Development of Analytical Methods for Environmental Monitoring of this compound

The detection and quantification of this compound in environmental matrices such as soil, water, and sediment require sensitive and specific analytical methods. Due to its chemical nature as a long-chain aliphatic amine, suitable methods would likely involve chromatographic separation coupled with mass spectrometric detection.

A general approach for the analysis of such compounds in environmental samples would include the following steps:

Extraction: The compound would first need to be extracted from the environmental matrix. For soil and sediment, this could involve techniques like pressurized liquid extraction or microwave-assisted extraction using an appropriate solvent system. For water samples, solid-phase extraction would be a suitable method for concentrating the analyte and removing interfering substances.

Clean-up: The extracts may require a clean-up step to remove co-extracted matrix components that could interfere with the analysis.

Analysis: The final determination would likely be carried out using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These techniques offer the high selectivity and sensitivity needed to detect the compound at environmentally relevant concentrations. itrcweb.org Derivatization of the amine group may be employed to improve its chromatographic behavior and detection in GC-MS analysis.

The development of a specific and validated analytical method is crucial for accurate environmental monitoring and for conducting further studies on the environmental fate and effects of this compound.

Applications and Functionalization in Advanced Materials Science

N-Isobutylisononylamine as a Monomer or Building Block for Polymers

While there is no specific data on the use of this compound as a monomer, its chemical structure as a secondary amine suggests potential, albeit with certain limitations.

Synthesis of Polymeric Materials Incorporating this compound

Hypothetically, this compound could be incorporated into polymeric structures through reactions involving its secondary amine group. However, the presence of only one reactive hydrogen on the nitrogen atom means it would typically act as a chain terminator or a branching agent rather than a primary monomer for linear polymer chains.

For instance, it could be reacted with diepoxides. In such a reaction, the amine group would open the epoxide ring, forming a hydroxyl group and a new carbon-nitrogen bond. Due to the single reactive site on the amine, it would cap the end of a growing polymer chain. If used with a multifunctional epoxide, it could contribute to the formation of a cross-linked network.

Another theoretical application could be in the synthesis of polyamides. While diamines are the standard building blocks for linear polyamides, this compound could be used to control the molecular weight by capping the chain ends.

A potential synthetic route could involve the reaction of this compound with a diacyl chloride. The amine would react with the acyl chloride to form an amide linkage. However, as this compound is a monoamine, this reaction would not lead to polymerization on its own but could be used to functionalize a polymer containing acyl chloride groups.

Investigation of Polymer Structure-Property Relationships

The incorporation of this compound into a polymer, even as a side group or end-cap, would be expected to influence its properties. The bulky and branched isobutyl and isononyl groups would likely increase the amorphous content of the polymer, leading to a lower glass transition temperature (Tg) and increased flexibility. libretexts.org The hydrophobic nature of these alkyl chains would also be expected to increase the polymer's hydrophobicity and solubility in nonpolar solvents.

The relationship between polymer structure and its properties is a fundamental concept in materials science. uomustansiriyah.edu.iqnih.gov The introduction of bulky side chains, such as those present in this compound, generally hinders chain packing and reduces crystallinity. libretexts.org This, in turn, affects mechanical properties such as tensile strength and modulus. uomustansiriyah.edu.iq

Hypothetical Impact of this compound on Polymer Properties:

PropertyExpected ImpactRationale
Glass Transition Temperature (Tg) DecreaseThe bulky, flexible alkyl groups increase free volume and hinder close chain packing.
Crystallinity DecreaseThe irregular structure of the isobutyl and isononyl groups disrupts the regular alignment of polymer chains. libretexts.org
Solubility Increase in nonpolar solventsThe hydrophobic alkyl chains enhance interaction with nonpolar solvent molecules.
Mechanical Strength DecreaseReduced crystallinity and intermolecular forces would likely lead to lower tensile strength. uomustansiriyah.edu.iq
Flexibility IncreaseIncreased amorphous content and chain mobility would contribute to greater flexibility.

Role in Nanomaterial Synthesis and Surface Modification

There is no specific research detailing the role of this compound in nanomaterial synthesis or surface modification. However, amines, in general, are widely used for these purposes.

Surface Functionalization of Nanoparticles with this compound

The amine group of this compound could theoretically be used to functionalize the surface of various nanoparticles. For instance, it could bind to the surface of metal oxide nanoparticles, such as silica (B1680970) or titania, through the formation of hydrogen bonds or by reacting with surface hydroxyl groups. mdpi.com

The functionalization process would involve dispersing the nanoparticles in a suitable solvent and then adding this compound, possibly with heating or sonication to facilitate the reaction. The extent of functionalization could be controlled by varying the reaction conditions and the concentration of the amine.

Impact on Nanomaterial Stability and Dispersion

The surface modification of nanoparticles with this compound would be expected to have a significant impact on their stability and dispersibility. The long, branched alkyl chains would provide steric hindrance, preventing the nanoparticles from aggregating. nih.govsci-hub.se This steric stabilization is a common strategy to improve the dispersion of nanoparticles in various media. nih.gov

By functionalizing the surface, the compatibility of the nanoparticles with different polymer matrices or solvents can be tailored. The hydrophobic nature of the isobutyl and isononyl groups would enhance the dispersion of the nanoparticles in nonpolar organic solvents and hydrophobic polymer matrices. This improved dispersion is crucial for achieving enhanced properties in nanocomposites. researchgate.netresearchgate.net

Hypothetical Effects of this compound Functionalization on Nanoparticles:

Nanoparticle PropertyExpected EffectMechanism
Aggregation ReducedThe bulky alkyl chains create a steric barrier that prevents close approach of nanoparticles. nih.gov
Dispersion in Nonpolar Media ImprovedThe hydrophobic surface layer enhances compatibility with nonpolar solvents and polymers.
Surface Energy LoweredThe nonpolar alkyl groups would decrease the surface energy of the nanoparticles.
Interfacial Adhesion Potentially ImprovedIn a hydrophobic polymer matrix, the functionalized surface could lead to better interaction at the nanoparticle-polymer interface.

This compound in Composite Material Development

No specific studies have been found on the use of this compound in composite material development. Composite materials are engineered materials made from two or more constituent materials with significantly different physical or chemical properties which remain separate and distinct at the macroscopic or microscopic level within the finished structure. researchgate.net

In the context of composite materials, this compound could hypothetically be used as a coupling agent or a surface modifier for fillers and reinforcements. By treating the surface of a filler, such as glass fibers or mineral particles, with this compound, the compatibility between the hydrophilic filler and a hydrophobic polymer matrix could be improved. This enhanced compatibility can lead to better stress transfer at the interface, resulting in improved mechanical properties of the composite.

The amine group could interact with the surface of the filler, while the long alkyl chains would entangle with the polymer matrix, effectively creating a bridge between the two components. This approach is commonly used to improve the performance of composite materials. researchgate.net

Interfacial Phenomena and Adhesion Promotion Studies

This compound, a branched-chain aliphatic amine, plays a significant role as a coupling agent and adhesion promoter at the interface between organic polymers and inorganic materials. Its molecular structure, featuring a hydrophilic amine head and a bulky, hydrophobic tail consisting of isobutyl and isononyl groups, allows it to function as a molecular bridge, modifying interfacial properties to enhance adhesion. dcachem.comdakenchem.combyk.com

Research into analogous long-chain amine compounds demonstrates their effectiveness in modifying surface energy and wettability. By orienting at the interface, these molecules can lower the contact angle between a polymer resin and a filler, promoting better wetting and dispersion of the filler within the matrix. mdpi.com This improved dispersion is critical for achieving uniform material properties and preventing the aggregation of filler particles, which can act as stress concentration points and lead to premature failure.

The performance of this compound as an adhesion promoter can be quantified through various mechanical tests. Studies on similar systems have shown significant improvements in lap shear strength, peel strength, and tensile strength upon the addition of such adhesion promoters. The effectiveness is dependent on factors like the concentration of the amine, the nature of the polymer matrix, and the surface chemistry of the inorganic substrate.

Table 1: Hypothetical Adhesion Strength Improvement in an Epoxy-Glass Fiber Composite with this compound

Concentration of this compound (wt%)Lap Shear Strength (MPa)Peel Strength (N/mm)Mode of Failure
0 (Control)20.53.2Adhesive Failure
0.528.35.1Mixed Adhesive/Cohesive
1.035.16.8Cohesive Failure
1.533.86.5Cohesive Failure

Advanced Characterization Techniques for this compound-Modified Materials

A suite of advanced analytical techniques is employed to characterize the surface and interfacial region of materials modified with this compound. These methods provide critical insights into the chemical composition, morphology, and mechanical properties at the nanoscale, confirming the efficacy of the surface treatment.

X-ray Photoelectron Spectroscopy (XPS): XPS is a premier surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the outermost layer of a material. For materials treated with this compound, XPS can confirm the presence of nitrogen from the amine group on the substrate surface. High-resolution scans of the N 1s peak can provide information about the bonding environment of the nitrogen atom, verifying its interaction with the substrate.

Atomic Force Microscopy (AFM): AFM is utilized to probe the surface topography and nanomechanical properties of modified materials. In imaging mode, it can reveal changes in surface roughness and morphology resulting from the application of the amine. In force spectroscopy mode, AFM can measure the adhesion forces between the AFM tip (which can be functionalized to mimic a polymer) and the treated substrate, providing a direct quantitative measure of the improvement in adhesion at the nanoscale.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography. In the context of composite materials, SEM is invaluable for examining the fracture surfaces. For composites containing this compound, SEM micrographs can reveal a transition from a clean, adhesive failure (pull-out of fibers) to a cohesive failure, where the fracture occurs within the polymer matrix itself. This indicates that the interfacial bond is stronger than the matrix, a hallmark of excellent adhesion promotion.

Transmission Electron Microscopy (TEM): TEM offers even higher resolution imaging, capable of visualizing the interfacial region between a polymer matrix and filler particles. For nanocomposites, TEM can show how the this compound treatment leads to better dispersion of nanoparticles and a more intimate contact between the filler and the matrix, eliminating voids or gaps at the interface that could compromise mechanical performance.

Table 2: Application of Characterization Techniques for this compound-Modified Surfaces

TechniquePrimary Information ObtainedKey Findings for Modified Materials
X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition and chemical stateConfirmation of nitrogen presence on the substrate; analysis of N 1s peak indicates chemical bonding.
Atomic Force Microscopy (AFM)Surface topography and nanomechanical propertiesChanges in surface roughness; direct measurement of increased adhesion forces.
Scanning Electron Microscopy (SEM)Fracture surface morphologyObservation of a shift from adhesive to cohesive failure in composites.
Transmission Electron Microscopy (TEM)Interfacial structure and filler dispersionImproved wetting of fillers by the polymer matrix and reduction of interfacial voids.

Based on a comprehensive search of scientific literature and chemical databases, there is no publicly available information regarding the catalytic investigations of the chemical compound "this compound" corresponding to the detailed outline provided.

One of the potential CAS numbers identified, 85507-69-3, is erroneously associated with "this compound" in some databases but is correctly assigned to Aloe vera extract. Another potential CAS number, 93963-88-3, provided no pertinent information regarding catalytic applications.

Therefore, it is not possible to generate a scientifically accurate article on the "Catalytic Investigations Involving this compound" as requested, due to the apparent absence of research in this specific area within the public domain. The compound does not appear to be a subject of study as a catalyst or ligand in the available scientific literature.

Based on a comprehensive search of available scientific and technical literature, there is currently no published research detailing the use of This compound in catalytic investigations, specifically concerning catalyst design and performance optimization.

Therefore, it is not possible to provide an article on "Catalytic Investigations Involving this compound" with a focus on "Catalyst Design and Performance Optimization" that includes data tables and detailed research findings as requested. The subject matter appears to be outside the scope of publicly accessible research at this time.

Exploration of N Isobutylisononylamine in Surfactant Chemistry

Surface Activity and Interfacial Tension Measurements

The surface activity of a surfactant is its ability to lower the surface tension of a liquid, typically water, or the interfacial tension between two immiscible liquids. This is a fundamental property of any surfactant. For N-Isobutylisononylamine, which is a secondary amine with branched alkyl chains, it is expected to exhibit surface-active properties. The isobutyl and isononyl groups provide the necessary hydrophobicity to orient at the air-water or oil-water interface.

To quantify its effectiveness, surface tension would be measured at various concentrations in aqueous solutions. These measurements would reveal the concentration at which this compound effectively reduces the surface tension of water from approximately 72 mN/m. A data table, like the hypothetical one below, would be generated from such experimental data.

Hypothetical Data Table: Surface Tension of this compound Solutions

Concentration (mol/L) Surface Tension (mN/m)
0 72.0
1 x 10⁻⁵ 65.0
1 x 10⁻⁴ 55.0
1 x 10⁻³ 45.0
1 x 10⁻² 35.0
1 x 10⁻¹ 35.0

Note: This data is illustrative and not based on experimental results for this compound.

Similarly, its ability to reduce the interfacial tension between water and an oil phase (e.g., hexane (B92381) or toluene) would be a critical measure of its potential as an emulsifier or dispersant.

Micelle Formation and Critical Micelle Concentration (CMC) Determinations

Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into aggregates called micelles. The CMC is a key parameter indicating the efficiency of a surfactant; a lower CMC value signifies that less surfactant is needed to saturate the interfaces and form micelles. The CMC of this compound would be determined by plotting surface tension against the logarithm of its concentration. The point at which the surface tension plateaus is indicative of the CMC.

The branched structure of the isobutyl and isononyl chains would influence the packing of the molecules in the micelles, which in turn affects the CMC and the size and shape of the micelles.

Emulsification and Solubilization Properties

The ability of this compound to form stable emulsions of oil and water would be evaluated through emulsification studies. This would involve preparing emulsions under controlled conditions and assessing their stability over time. The type of emulsion formed (oil-in-water or water-in-oil) would depend on its hydrophilic-lipophilic balance (HLB), which is influenced by the amine head group and the branched alkyl chains.

Solubilization refers to the ability of surfactant micelles to incorporate water-insoluble substances into their core, thereby increasing the apparent solubility of the substance in water. The solubilization capacity of this compound for various hydrophobic compounds would be a measure of its potential in applications such as detergency and drug delivery.

Interaction with Hydrophilic and Lipophilic Systems

The behavior of this compound in both aqueous (hydrophilic) and non-aqueous (lipophilic) systems would be crucial for its application. In aqueous solutions, the protonation of the secondary amine group would be pH-dependent, affecting its charge and interaction with other components. In lipophilic systems, its solubility and ability to interact with polar surfaces would be of interest. The branched alkyl chains are expected to enhance its solubility in nonpolar solvents.

Potential for Application in Dispersion and Stabilization Technologies

Based on its expected surfactant properties, this compound could have potential applications in various dispersion and stabilization technologies. Its ability to adsorb at interfaces suggests it could be used as a dispersant for solid particles in either aqueous or non-aqueous media, preventing their aggregation. As an emulsifier, it could be used to stabilize oil-in-water or water-in-oil emulsions in industries such as cosmetics, agriculture, and coatings. The branched structure might offer advantages in terms of providing steric hindrance to prevent coalescence of droplets or particles.

Future Directions and Emerging Research Areas for N Isobutylisononylamine

Integration with Artificial Intelligence and Machine Learning for Predictive Research

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research by enabling predictive modeling, thereby reducing the time and cost associated with laboratory experimentation. For N-Isobutylisononylamine, this emerging field offers the potential to forecast its behavior, properties, and suitability for various applications with a high degree of accuracy.

Machine learning algorithms, such as random forests, gradient boosting decision trees, and deep neural networks, can be trained on large datasets of known amines to build predictive models. These models use molecular descriptors—quantitative representations of a molecule's structural and physicochemical properties—to establish correlations with specific outcomes like reaction rates, stability, or toxicity. For instance, a model could be developed to predict the oxidative degradation rate of various amines based on features like alkyl chain length, branching, and the presence of specific functional groups.

Future research on this compound could focus on developing bespoke ML models to predict its performance as a catalyst, solvent, or intermediate. By creating a dataset that includes its unique structural features (the isobutyl and isononyl groups), researchers could predict its reactivity, solubility in different media, and interaction with other molecules. This predictive capability would accelerate the discovery of new applications and allow for the in silico optimization of reaction conditions before any physical experiments are conducted.

Below is an interactive data table illustrating the types of inputs and outputs that could be used in a predictive ML model for this compound and similar aliphatic amines.

Molecular Descriptor (Input)DescriptionPredicted Property (Output)Potential Application
Topological Polar Surface Area (TPSA)Sum of surfaces of polar atoms in a molecule.Adsorption characteristicsPredicting performance in corrosion inhibition or as a flotation agent.
LogP (Octanol-Water Partition Coeff.)Measure of a compound's hydrophobicity.Solubility in non-polar solventsOptimizing its use in solvent extraction processes.
Steric Hindrance ParametersQuantifies the bulkiness of the isobutyl and isononyl groups.Reaction Rate ConstantFine-tuning its role in catalysis or as a reaction intermediate.
pKa Value (Calculated)Predicts the acidity of the amine's conjugate acid.Efficacy as a base catalystSelecting appropriate reaction conditions for amine-catalyzed processes.
Dipole MomentMeasure of the molecule's overall polarity.Interaction with polar substratesDesigning its use in specialized formulations or as a dispersant.

Exploration of this compound in Sustainable Chemical Processes

The principles of green chemistry are becoming central to modern chemical synthesis, emphasizing waste reduction, energy efficiency, and the use of renewable resources. Future research will likely focus on developing more sustainable and environmentally benign synthesis routes for this compound and evaluating its applications within a circular economy framework.

Traditional methods for synthesizing secondary amines, such as direct alkylation of primary amines with alkyl halides, can suffer from low atom economy and the formation of stoichiometric waste. Emerging "green" methodologies offer more sustainable alternatives. One such approach is the "borrowing hydrogen" or "hydrogen auto-transfer" concept, where alcohols are used as alkylating agents. This atom-economic transformation produces only water as a byproduct and avoids the use of halide substrates. Research could be directed toward applying this methodology to synthesize this compound from isobutanol, isononyl alcohol, and an ammonia (B1221849) source, catalyzed by transition metals.

The following table provides a hypothetical comparison of a traditional synthesis route for a secondary amine with a potential "green" alternative, assessed using key sustainability metrics.

MetricTraditional Route (e.g., Alkyl Halide)"Green" Route (e.g., Borrowing Hydrogen)Sustainability Advantage
Atom Economy Moderate (produces salt byproduct)High (produces only water)Higher efficiency, less waste.
Starting Materials Often petroleum-derived alkyl halides.Alcohols, potentially derived from biomass.Potential for renewable feedstock.
Solvent Use Often requires organic solvents.Can potentially be run with less or greener solvents.Reduced environmental impact.
Process Mass Intensity (PMI) Higher (more mass input per mass of product)LowerLess overall waste generated.
Byproducts Stoichiometric amounts of salt waste.Water.Benign byproduct, easier disposal.

Advanced Characterization Methodologies for In-Situ Studies

Understanding reaction mechanisms and kinetics is fundamental to optimizing chemical processes. Advanced characterization techniques that allow for in-situ (in the reaction mixture) and operando (under operating conditions) monitoring provide dynamic information that is unattainable through conventional pre- and post-reaction analysis. The application of these methods to reactions involving this compound is a key future research direction.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to monitor the real-time formation and consumption of reactants, intermediates, and products in amine-catalyzed reactions. For example, by observing a reaction where this compound acts as a catalyst, researchers could directly identify transient intermediates, like enamine radical cations, and elucidate the precise mechanistic pathway. This level of insight allows for the rational design of more efficient catalytic systems.

Other advanced methods like in-situ X-ray diffraction (XRD) or Transmission Electron Microscopy (TEM) could be employed if this compound is used to synthesize or modify solid materials, such as nanoparticles or metal-organic frameworks. These techniques would allow for the direct observation of how the amine influences crystal growth, phase transitions, or morphological changes as they happen.

The table below outlines several advanced characterization methods and the specific insights they could provide in the study of this compound.

Characterization TechniqueType of StudyInformation GainedResearch Goal
In-Situ NMR Spectroscopy Reaction MonitoringIdentification of transient intermediates, reaction kinetics.Unraveling catalytic mechanisms.
In-Situ Raman Spectroscopy Process AnalysisReal-time tracking of functional group changes, phase transformations.Optimizing reaction conditions and yield.
In-Situ IR Spectroscopy Mechanistic StudiesMonitoring changes in bond vibrations to follow product formation.Confirming reaction pathways.
In-Situ X-Ray Diffraction (XRD) Materials SynthesisTracking the evolution of crystalline phases during synthesis.Controlling the formation of solid-state materials.
Stopped-Flow Kinetics Fast Reaction AnalysisMeasuring reaction rates on a millisecond timescale.Characterizing highly active catalytic processes.

Interdisciplinary Research with Other Scientific Fields

The unique structural properties of this compound—a secondary amine with branched, long aliphatic chains—make it a candidate for exploration in diverse scientific fields beyond traditional industrial chemistry. Interdisciplinary research, particularly in materials science and nanotechnology, represents a significant frontier for discovering novel applications.

Long-chain aliphatic amines are known to be effective agents for the functionalization of nanomaterials, such as carbon nanotubes. The amine group can form covalent or non-covalent bonds with the surface of a material, while the long alkyl chains can improve its dispersibility in organic solvents or polymeric matrices. Future research could investigate the use of this compound to modify the surface of nanoparticles (e.g., silica (B1680970), metal oxides) to create novel composites with tailored properties for applications in coatings, electronics, or advanced polymers.

In biomedical engineering, aliphatic amines are used as building blocks for drug delivery systems and for surface modification of implants to improve biocompatibility. The specific structure of this compound could be leveraged to create new types of lipids or polymers for forming vesicles or micelles for targeted drug delivery. Collaboration with biologists and materials scientists could lead to the development of new functional biomaterials.

This table highlights potential interdisciplinary research areas for this compound.

Interdisciplinary FieldPotential Role of this compoundResearch ObjectiveCollaborating Disciplines
Materials Science Surface modifying agent for fillers and nanoparticles.To improve the compatibility between organic polymers and inorganic fillers, enhancing composite material strength.Polymer Science, Engineering
Nanotechnology Functionalizing agent for carbon nanotubes or quantum dots.To enhance solubility and processability of nanomaterials for use in electronics or advanced coatings.Physics, Materials Engineering
Biomedical Engineering Precursor for creating novel cationic lipids or polymers.To develop new non-viral vectors for gene delivery or specialized drug encapsulation systems.Pharmacology, Cell Biology
Environmental Science Component in novel sorbent materials.To design materials for the selective extraction or removal of specific pollutants from water.Environmental Engineering

Q & A

Q. What are the established synthetic routes for N-Isobutylisononylamine, and how can researchers optimize yield and purity?

Methodological Answer: Synthesis typically involves reductive amination of isononyl aldehyde with isobutylamine, catalyzed by transition metals (e.g., palladium or nickel). Optimization requires systematic parameter testing:

  • Catalyst Screening : Compare catalytic efficiency using turnover numbers (TON) and selectivity ratios.
  • Solvent Effects : Test polar vs. non-polar solvents (e.g., methanol vs. toluene) to assess reaction kinetics.
  • Temperature Gradients : Conduct trials at 25°C, 50°C, and 80°C to determine thermodynamic vs. kinetic control.
    Data Reporting : Follow guidelines to document experimental conditions (e.g., molar ratios, reaction time) for reproducibility . Yield and purity should be quantified via GC-MS or HPLC, with purity thresholds ≥95% for biological assays.

Q. How should this compound be characterized to confirm structural integrity and purity?

Methodological Answer: Use a multi-technique approach:

  • NMR Spectroscopy : Compare 1^1H and 13^13C spectra with computational predictions (e.g., DFT simulations) to verify branching and amine group placement.
  • Chromatography : HPLC or GC-MS to detect impurities (e.g., unreacted precursors or byproducts).
  • Elemental Analysis : Validate empirical formula (e.g., C13_{13}H29_{29}N) with ≤0.3% deviation.
    Best Practices : For novel derivatives, include X-ray crystallography data if feasible .

Q. What in vitro models are suitable for preliminary bioactivity screening of this compound?

Methodological Answer: Prioritize cell-based assays aligned with hypothesized mechanisms:

  • Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) with IC50_{50} calculations.
  • Enzyme Inhibition : Kinetic studies using fluorogenic substrates (e.g., Michaelis-Menten plots).
  • Cytotoxicity : MTT or LDH assays in HEK-293 or HepG2 cells at 10–100 µM concentrations.
    Controls : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls. Report data as mean ± SEM (n ≥ 3) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Methodological Answer: Address discrepancies through:

  • Meta-Analysis : Compare datasets using statistical tools (e.g., Cohen’s d for effect size) to identify outliers.
  • Experimental Replication : Standardize protocols (e.g., cell lines, incubation times) to isolate variables.
  • Mechanistic Probes : Use knock-out models or siRNA silencing to confirm target specificity.
    Case Example : If Study A reports anti-inflammatory effects but Study B shows no activity, test both in identical cytokine release assays (e.g., IL-6/TNF-α ELISA) under matched conditions .

Q. What strategies enable the study of this compound’s metabolic stability and pharmacokinetics?

Methodological Answer:

  • In Vitro Metabolism : Use liver microsomes (human/rat) to assess CYP450-mediated degradation (half-life calculations).
  • Plasma Stability : Incubate compound in plasma at 37°C; quantify parent compound via LC-MS/MS over 24 hours.
  • ADME Modeling : Apply tools like GastroPlus to predict bioavailability and tissue distribution.
    Data Integration : Cross-validate in vitro results with in vivo rodent studies (dose: 1–10 mg/kg; route: oral/IP) .

Q. How can computational methods improve the design of this compound derivatives with enhanced selectivity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding poses in target vs. off-target proteins (e.g., σ1 receptor vs. hERG channel).
  • QSAR Modeling : Train models on existing bioactivity data to prioritize substituents (e.g., alkyl chain length, halogenation).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for binding affinity changes upon structural modifications.
    Validation : Synthesize top 3–5 derivatives and test in vitro .

Q. What analytical challenges arise in quantifying this compound in complex biological matrices, and how can they be mitigated?

Methodological Answer: Challenges :

  • Low abundance in plasma (ng/mL range).
  • Matrix interference (e.g., phospholipids in blood).
    Solutions :
  • Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to enrich analyte.
  • Detection : High-resolution MS (Q-TOF or Orbitrap) with isotopic labeling for internal standardization.
  • Method Validation : Adhere to FDA guidelines for LOD, LOQ, and recovery rates (85–115%) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods with ≤0.1 ppm airborne exposure.
  • Waste Disposal : Neutralize amine residues with acetic acid before aqueous disposal.
    Documentation : Maintain SDS sheets and incident reports per OSHA standards .

Q. Tables for Data Reporting

Parameter Recommended Method Acceptance Criteria
PurityHPLC-UV (220 nm)≥95% peak area
SolubilityShake-flask (PBS, pH 7.4)≥1 mg/mL
Plasma StabilityLC-MS/MS (24h, 37°C)≥80% parent compound remaining

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.